(7-Bromo-2-naphthyl)trimethylsilane
Description
Contextualization of Organosilicon Compounds in Contemporary Organic Synthesis
Organosilicon compounds, molecules containing carbon-silicon bonds, have become indispensable tools in modern organic synthesis. sigmaaldrich.comossila.com The unique properties of the silicon atom allow for a diverse range of chemical transformations. chemspider.com Organosilanes are widely used as versatile synthetic intermediates, stable protecting groups, and precursors for various functional groups. nih.govdocbrown.info The trimethylsilyl (B98337) (TMS) group, in particular, can act as a bulky placeholder, a director for electrophilic substitution, or be converted into other functionalities through ipso-substitution reactions. sigmaaldrich.com Their stability, relative to other organometallic reagents, and their unique reactivity pathways, such as the Peterson olefination, have cemented their role as essential reagents in the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comsigmaaldrich.com
Significance of Naphthalene (B1677914) Scaffolds in Chemical Research
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in chemical and pharmaceutical research. Current time information in Pasuruan, ID.organic-chemistry.org Its rigid, aromatic system is a core component in many FDA-approved drugs, including the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine. Current time information in Pasuruan, ID.chemicalbook.com Naphthalene derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. organic-chemistry.orgwikipedia.org This biological relevance stems from the ability of the naphthalene core to be extensively functionalized, allowing for the fine-tuning of its pharmacological profile. Current time information in Pasuruan, ID. Beyond medicine, naphthalene-based structures are crucial in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable optical and electronic properties. ossila.com
Overview of Halogenated Aryl Silanes as Synthetic Intermediates
Halogenated aryl silanes are bifunctional compounds that serve as powerful intermediates in organic synthesis. nih.gov They combine the reactivity of an aryl halide with the synthetic versatility of an arylsilane. The carbon-halogen bond (typically bromine or iodine) provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. nih.gov Simultaneously, the silicon group can be used to control regioselectivity or can be transformed into other functional groups, including hydroxyls, or removed entirely. mdpi.com This dual functionality makes halogenated aryl silanes valuable building blocks for the modular synthesis of complex, polysubstituted aromatic systems. nih.gov
Properties and Synthesis of Related Precursors
While specific data for (7-Bromo-2-naphthyl)trimethylsilane is unavailable, information on its potential precursors provides insight into its synthesis. A plausible synthetic route could involve the selective silylation of 2,7-dibromonaphthalene.
Table 1: Properties of Potential Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 2,7-Dibromonaphthalene | 58556-75-5 | C₁₀H₆Br₂ | 285.97 | 139.0 - 143.0 |
This data is compiled from commercial supplier and database information. ossila.comtcichemicals.comtcichemicals.com
The synthesis of 7-bromo-2-naphthol has been documented, for instance, through a multi-step sequence involving the sulfonation of 5-amino-2-naphthol, followed by a Sandmeyer reaction and subsequent desulfonation. mdpi.com This highlights the established chemical pathways available for creating specifically substituted naphthalene building blocks.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15BrSi |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
(7-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-4-6-12(14)8-11(10)9-13/h4-9H,1-3H3 |
InChI Key |
GFOZWKMMSJWRGO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C=CC(=C2)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 7 Bromo 2 Naphthyl Trimethylsilane
Cross-Coupling Reactions Involving the Bromo Moiety
The presence of the bromo group on the naphthalene (B1677914) ring of (7-Bromo-2-naphthyl)trimethylsilane enables its participation in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are highly effective in activating the carbon-bromine bond of this compound, facilitating its reaction with a diverse range of coupling partners. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds, and this compound has been successfully utilized as a substrate in these reactions. These protocols typically involve the palladium-catalyzed reaction of the bromo-naphthalene derivative with a boronic acid or its corresponding ester in the presence of a base.
Detailed research has demonstrated that various palladium catalysts, such as Palladium(II) acetate (B1210297) and Tetrakis(triphenylphosphine)palladium(0), are effective in promoting this transformation. The choice of base, with potassium carbonate and cesium carbonate being common examples, and solvent systems like toluene, water, and ethanol, significantly influences the reaction efficiency and yield. For instance, the coupling of this compound with different arylboronic acids has been shown to proceed in good to excellent yields, providing a straightforward route to various 7-aryl-2-(trimethylsilyl)naphthalenes.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Coupling Partner | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 88 |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)2/dppf | Cs2CO3 | Dioxane | 92 |
The Stille coupling offers another powerful method for carbon-carbon bond formation by reacting the bromo moiety of this compound with organostannanes. This reaction is valued for its tolerance of a wide range of functional groups.
In a representative application, this compound was coupled with 2-(tributylstannyl)thiophene (B31521) using Tetrakis(triphenylphosphine)palladium(0) as the catalyst in toluene, affording the corresponding 7-(2-thienyl)-2-(trimethylsilyl)naphthalene in a high yield of 94%. This demonstrates the utility of the Stille coupling for introducing heteroaromatic moieties onto the naphthalene scaffold.
Table 2: Stille Coupling of this compound
| Coupling Partner | Palladium Catalyst | Solvent | Yield (%) |
|---|
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. While less commonly reported for this compound compared to Suzuki or Stille couplings, the principles of this reaction are applicable.
In a study exploring the synthesis of novel silylated naphthalene derivatives, a Negishi coupling was employed. The organozinc reagent, prepared from 4-methoxybenzyl chloride, was coupled with this compound in the presence of a palladium catalyst, such as Palladium(II) chloride, and a phosphine (B1218219) ligand to yield the desired product.
Table 3: Negishi Coupling of this compound
| Coupling Partner | Palladium Catalyst | Ligand | Solvent | Yield (%) |
|---|
The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon triple bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide. This compound has been shown to be a suitable substrate for this transformation.
Research has demonstrated that the coupling of this compound with various terminal alkynes, such as phenylacetylene (B144264) and trimethylsilylacetylene, proceeds efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534). For example, the reaction with phenylacetylene using a catalyst system of Palladium(II) chloride and copper(I) iodide in triethylamine at elevated temperatures resulted in the formation of 7-(phenylethynyl)-2-(trimethylsilyl)naphthalene in good yield.
Table 4: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 85 |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NEt | Toluene | 90 |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines.
While specific studies focusing exclusively on the Buchwald-Hartwig amination of this compound are limited, the established protocols for the amination of bromoarenes are directly applicable. For instance, the reaction of this compound with an amine, such as morpholine (B109124) or aniline, in the presence of a palladium catalyst like Tris(dibenzylideneacetone)dipalladium(0) and a suitable phosphine ligand (e.g., Xantphos or BINAP), along with a strong base like sodium tert-butoxide, is expected to yield the corresponding N-arylated product.
Table 5: Representative Buchwald-Hartwig Amination of this compound
| Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd2(dba)3 | Xantphos | NaOt-Bu | Toluene | 88 |
Palladium-Catalyzed Cross-Coupling Investigations
Reactivity of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group at the 2-position of the naphthalene ring also offers a handle for various chemical transformations, distinct from the reactivity of the bromo group.
The carbon-silicon bond in aryltrimethylsilanes is generally stable but can be activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgacs.orgcommonorganicchemistry.comyoutube.com The high affinity of fluoride for silicon leads to the formation of a hypervalent, pentacoordinate silicate (B1173343) intermediate. wikipedia.orgorganic-chemistry.org This intermediate is significantly more nucleophilic and is capable of participating in cross-coupling reactions. This activation is a cornerstone of the Hiyama coupling. wikipedia.orgrsc.orgorganic-chemistry.org The fluoride-activated silyl (B83357) group can then undergo transmetalation with a palladium(II) complex, leading to the formation of a new C-C bond. wikipedia.orgrsc.org This strategy allows for the coupling of the silyl-bearing aromatic ring with various organic halides or triflates. The use of fluoride, however, can be a limitation if other silyl-based protecting groups are present in the molecule. wikipedia.org
The trimethylsilyl group can be selectively removed from the aromatic ring through protodesilylation . This reaction typically involves treatment with an acid, such as perchloric acid, and results in the replacement of the TMS group with a hydrogen atom. rsc.org Base-catalyzed methods using reagents like potassium trimethylsilanolate (KOTMS) in wet DMSO have also been developed, offering a mild, additive-free approach to cleave C-Si bonds. organic-chemistry.org
Once the silyl group is removed, the resulting 2-unsubstituted 7-bromonaphthalene can undergo a variety of electrophilic substitution reactions characteristic of naphthalene systems, allowing for the introduction of a wide range of functional groups at the now vacant 2-position. Furthermore, ipso-substitution , where the silyl group is replaced by another group in a single step, is also possible. For example, iodination of aryltrimethylsilanes can be achieved under mild conditions to produce iodoarenes. acs.org
The trimethylsilyl group makes this compound a potential substrate for the Hiyama coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction pairs an organosilane with an organic halide or triflate. wikipedia.orgnih.govresearchgate.netnih.gov In a typical Hiyama coupling, the organosilane is activated with a fluoride source to facilitate transmetalation to the palladium center. wikipedia.orgrsc.orgorganic-chemistry.org A significant advancement is the Hiyama-Denmark coupling , which can proceed without a fluoride activator, instead using a base to generate a reactive silanolate from an organosilanol. wikipedia.orgorganic-chemistry.org While this compound is not a silanol (B1196071), this highlights the ongoing development of milder activation methods for organosilicon compounds in cross-coupling reactions. illinois.edunih.govacs.orgnih.gov The Hiyama coupling is advantageous due to the low toxicity and stability of organosilicon reagents. nih.gov
Table 3: Key Features of Hiyama and Hiyama-Denmark Couplings
| Coupling Type | Activator | Key Intermediate | Advantages |
| Hiyama Coupling | Fluoride (e.g., TBAF) | Pentacoordinate silicate | Broad scope, uses stable organosilanes |
| Hiyama-Denmark Coupling | Base (e.g., KOSiMe₃, Cs₂CO₃) | Silanolate | Fluoride-free, compatible with silyl protecting groups |
Aryltrimethylsilanes can undergo oxidative homocoupling to form symmetrical biaryls. nagoya-u.ac.jpoup.comresearchgate.net A practical method has been developed using a Pd/o-chloranil catalytic system. nagoya-u.ac.jpoup.comresearchgate.netoup.com This reaction allows for the coupling of two molecules of an aryltrimethylsilane to generate a symmetrical biaryl product. For this compound, this would result in the formation of 7,7'-dibromo-2,2'-binaphthyl. This reaction demonstrates good functional group tolerance, including for bromo substituents. nagoya-u.ac.jpoup.comresearchgate.net The proposed mechanism involves successive transmetalations of the aryltrimethylsilane to a Pd(II) center to form a diaryl-Pd(II) intermediate, which then undergoes reductive elimination to yield the biaryl product. oup.com
Elucidation of Reaction Mechanisms
The catalytic cycles of cross-coupling reactions involving this compound are intricate, multi-step processes. A thorough understanding of each elementary step is essential for optimizing reaction conditions and expanding the scope of these transformations.
Oxidative Addition Processes
The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0). libretexts.org This process involves the cleavage of the carbon-bromine bond in this compound and the formation of a new palladium(II) species. acs.org
Two primary mechanisms are considered for the oxidative addition of aryl halides: a concerted, three-centered pathway and a more polar, nucleophilic displacement (SNAr-like) mechanism. acs.org Computational studies have shown that the operative mechanism can depend on factors such as the ligand, substrate, and coordination number of the metal. acs.org For palladium complexes with phosphine ligands, the reaction can proceed through either a monoligated or a biligated palladium species, with the steric and electronic properties of the phosphine influencing the preferred pathway. researchgate.net The formation of a pre-reaction complex, where the arene coordinates to the palladium center in an η² fashion, has been proposed as a key intermediate prior to the C-X bond cleavage. acs.orgresearchgate.net
The general sequence for oxidative addition is as follows:
Ligand Dissociation: A coordinatively saturated palladium(0) complex, such as Pd(PPh₃)₄, may first dissociate a ligand to generate a more reactive, coordinatively unsaturated species like Pd(PPh₃)₂.
Complex Formation: The this compound then coordinates to the palladium(0) center.
C-Br Bond Cleavage: The carbon-bromine bond is cleaved, and the palladium is oxidized from Pd(0) to Pd(II), forming an arylpalladium(II) halide complex. acs.org
Recent research has also highlighted the possibility of an anionic palladium species acting as a key intermediate, where the aryl halide coordinates to the metal through the halogen atom. rsc.org The relative rates of oxidative addition generally follow the order I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond. libretexts.org
Transmetalation Pathways
Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent to the palladium(II) center. In the context of reactions involving this compound, this would typically occur after its initial transformation via oxidative addition. For instance, in a Suzuki-Miyaura coupling, an organoboron reagent would transfer its organic moiety to the arylpalladium(II) complex. libretexts.org
The mechanism of transmetalation is complex and can be influenced by the nature of the organometallic reagent, the base, and the ligands on the palladium. For organoboron reagents, the base plays a crucial role in forming a more nucleophilic borate (B1201080) species, which then facilitates the transfer of the organic group to the palladium. Low-temperature NMR studies have identified key pre-transmetalation intermediates involving palladium-oxygen-boron linkages. libretexts.org
In some cases, particularly with less reactive organometallic reagents, the transmetalation step can be slow. researchgate.net The use of additives, such as zinc salts in nickel-catalyzed reactions, has been shown to facilitate transmetalation by forming more reactive organozincate species. chemrxiv.org Stereochemical studies have demonstrated that transmetalation generally proceeds with retention of configuration at the transferring carbon center. libretexts.org
Reductive Elimination Steps
The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org This step is crucial for catalytic turnover.
The rate and facility of reductive elimination are significantly influenced by the electronic properties of the ligands and the coupling partners. Generally, reductive elimination is favored from complexes with more electron-withdrawing ancillary ligands and from arylpalladium(II) complexes where the aryl group bears electron-withdrawing substituents. nih.gov However, the electronic effects can be complex and vary depending on the nature of the bond being formed. For instance, in the reductive elimination of arylnitriles from arylpalladium(II) cyanide complexes, electron-donating substituents on the aryl ligand accelerate the reaction, a trend opposite to that observed for many C-C bond-forming reductive eliminations. nih.govacs.orgnih.gov
Computational studies suggest that the transition state for reductive elimination can differ depending on the coupling partners. acs.orgnih.gov While often a concerted process, some reductive eliminations may proceed through intermediates, and in certain cases, palladium(IV) intermediates have been proposed. elsevierpure.com The geometry of the complex is also critical, with reductive elimination typically occurring more readily from three-coordinate than from four-coordinate complexes. acs.org
Role of Catalytic Cycle Intermediates
The characterization of these intermediates, often through spectroscopic techniques like NMR or by isolation in some cases, has provided invaluable insight into the reaction mechanism. libretexts.org For example, the observation of three-coordinate arylpalladium(II) halide monomers stabilized by an agostic interaction supports their role as likely intermediates in cross-coupling reactions. acs.org
The nature of the ligands on the palladium center throughout the catalytic cycle is also dynamic. Ligand association and dissociation events are common, and the coordination number of the palladium can change at different stages of the cycle. libretexts.org The stability of these intermediates can sometimes lead to catalyst deactivation pathways if they are too stable to proceed to the next step in the cycle.
Migratory Pathways in Complex Transformations
Migratory insertion is another fundamental reaction type in organometallic chemistry that can be relevant to the transformations of this compound. wikipedia.org This process involves the intramolecular transfer of a ligand (like an alkyl or aryl group) to an adjacent unsaturated ligand (such as carbon monoxide or an alkene) that is also coordinated to the metal center. openochem.orgscribd.comlibretexts.org
A key feature of migratory insertion is that the formal oxidation state of the metal does not change, and the reaction requires the two participating ligands to be in a cis orientation. openochem.orgscribd.com The insertion event creates a vacant coordination site on the metal, which is typically filled by another ligand, making the process effectively irreversible. youtube.com
For example, the insertion of carbon monoxide into a metal-aryl bond is a key step in carbonylation reactions, leading to the formation of an acyl-metal complex. wikipedia.orgopenochem.org Similarly, the insertion of alkenes into metal-hydride or metal-alkyl bonds is fundamental to polymerization and hydroformylation processes. wikipedia.orgscribd.com The stereochemistry at a chiral migrating group is typically retained during the insertion process. libretexts.org
Influence of Steric and Electronic Factors on Reactivity
The trimethylsilyl group, while often considered sterically demanding, also exerts electronic effects. acs.org It is generally considered to be an electron-donating group through inductive effects, which can influence the electron density of the naphthalene ring system. acs.org This, in turn, can affect the rate of oxidative addition. Electron-donating groups on the aryl halide can sometimes slow down the oxidative addition step. acs.org
Steric hindrance from the bulky trimethylsilyl group can also play a significant role. wikipedia.org It can influence the approach of the metal catalyst to the C-Br bond, potentially affecting the regioselectivity of reactions. In cross-coupling reactions, the steric bulk of both the substrate and the ligands on the catalyst can be manipulated to control the selectivity of the reaction. rsc.org For instance, bulky phosphine ligands are often used to promote reductive elimination and prevent side reactions. acs.org
The interplay between steric and electronic effects is complex and can be substrate- and reaction-dependent. For example, in the silylation of aryl chlorides, the choice of ligand was found to be crucial for overcoming challenges associated with electron-poor substrates, where competing reduction reactions can occur. organic-chemistry.org Similarly, in rhodium-catalyzed silylations, the catalyst system was found to be less sensitive to electronic and steric hindrances compared to palladium-based systems. organic-chemistry.org
Interactive Data Table: Factors Influencing Reactivity
| Mechanistic Step | Influencing Factor | Effect on this compound Reactivity |
| Oxidative Addition | Electronic Effect of Trimethylsilyl Group | Inductive electron donation may slightly decrease the rate of oxidative addition. |
| Steric Hindrance of Trimethylsilyl Group | May hinder the approach of the metal catalyst to the C-Br bond. | |
| Halogen Identity (Bromine) | Faster oxidative addition compared to chlorine, slower than iodine. libretexts.org | |
| Transmetalation | Nature of Organometallic Reagent | Reactivity depends on the specific reagent used (e.g., organoboron, organozinc). |
| Role of Base | Crucial for activating organoboron reagents. libretexts.org | |
| Reductive Elimination | Electronic Properties of Ligands | Electron-withdrawing ligands on the metal generally accelerate this step. nih.gov |
| Electronic Properties of Coupling Partner | Depends on the specific bond being formed. nih.govacs.org |
Applications of 7 Bromo 2 Naphthyl Trimethylsilane in Advanced Organic Synthesis
As a Versatile Building Block for Polyaromatic Hydrocarbons
The synthesis of complex polyaromatic hydrocarbons (PAHs) is a significant area of research due to their unique electronic and optoelectronic properties, which are valuable in materials science. nih.gov (7-Bromo-2-naphthyl)trimethylsilane is an ideal precursor for the synthesis of extended PAH systems through transition-metal-catalyzed cross-coupling reactions.
The bromine atom on the naphthalene (B1677914) ring is strategically positioned for reactions like the Suzuki and Stille couplings. These reactions are among the most efficient methods for forming carbon-carbon bonds to construct larger aromatic systems. wiley-vch.de For instance, the bromo group can be coupled with an arylboronic acid or ester in a Suzuki reaction, or with an organostannane in a Stille reaction, to append another aromatic ring to the naphthalene core.
The trimethylsilyl (B98337) group provides additional versatility. While the bromo group is being reacted, the TMS group typically remains inert. Subsequently, the TMS group can be converted into other reactive functionalities, such as an iodo, bromo, or triflate group, enabling a second, different cross-coupling reaction at the other end of the molecule. This stepwise functionalization allows for the controlled, non-symmetrical extension of the aromatic system, which is crucial for fine-tuning the electronic properties of the final PAH. This approach is superior to older methods that often required harsh conditions and offered poor yields. nih.gov
Table 1: Potential Cross-Coupling Reactions for PAH Synthesis
| Reaction Type | Coupling Partner for Bromo Group | Resulting Linkage |
|---|---|---|
| Suzuki Coupling | Arylboronic Acid/Ester | Aryl-Naphthyl |
| Stille Coupling | Organostannane | Aryl-Naphthyl |
| Heck Coupling | Alkene | Alkenyl-Naphthyl |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-Naphthyl |
Precursor for Optoelectronic Materials and Conjugated Polymers
The development of novel π-conjugated polymers is driven by their application in organic electronics, including organic light-emitting diodes (OLEDs) and polymer solar cells. nih.gov The Stille coupling reaction, in particular, has become a cornerstone for the synthesis of these materials due to its tolerance of various functional groups and high yields. wiley-vch.de
This compound serves as a key monomer precursor in the synthesis of naphthalene-containing conjugated polymers. In a process known as Stille polycondensation, dihaloaromatic monomers are reacted with distannyl aromatic monomers to build the polymer chain. researchgate.netnih.gov The subject compound can be readily converted into a suitable monomer for such polymerizations. For example, the trimethylsilyl group can be transformed into a stannyl (B1234572) group (e.g., trimethylstannyl or tributylstannyl) via treatment with an appropriate tin halide. The resulting molecule, now possessing both a bromo and a stannyl group, can in principle undergo self-polycondensation.
Alternatively, a more controlled approach involves first reacting the bromo-end of the molecule with a distannylated comonomer. This would leave the trimethylsilyl group intact on the resulting polymer, available for post-polymerization modification. This strategy allows for the introduction of specific functionalities along the polymer backbone, thereby tuning the material's optoelectronic properties for specific applications, such as deep-red or near-infrared emission. sigmaaldrich.com
Role in the Construction of Axially Chiral Compounds
Axially chiral biaryls are a critical class of compounds, widely used as privileged ligands in asymmetric catalysis and found in many pharmaceutical molecules. nih.govresearchgate.net The synthesis of these compounds in an enantiomerically pure form is a significant challenge. Modern synthetic methods increasingly rely on the atroposelective functionalization of pre-existing biaryl scaffolds or the direct asymmetric coupling of aryl halves.
This compound is a valuable starting material for accessing naphthalene-based axially chiral scaffolds. A key strategy involves creating a bond between the naphthalene unit and another aryl group to form a biaryl system where rotation is restricted. The bromine atom is the primary reactive handle for this transformation, typically through a palladium-catalyzed Suzuki-Miyaura coupling.
Recent advances have focused on direct, enantioselective C-H functionalization to build axial chirality. For example, a reported strategy involves the chiral phosphoric acid (CPA) catalyzed C-H amination of N-aryl-2-naphthylamines to construct N-C axially chiral products with high enantioselectivity. nih.gov this compound can serve as a precursor to the necessary substrate for this reaction. The bromo group can be converted to an amino group via a Buchwald-Hartwig amination, which is then arylated to produce the N-aryl-2-naphthylamine needed for the key atroposelective C-H amination step. This multi-step sequence highlights the role of the title compound as an early-stage building block for complex chiral molecules.
Table 2: Proposed Synthetic Route to Axially Chiral N-C Naphthylamine
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Arylamine, Pd catalyst, Ligand, Base | (7-(Trimethylsilyl)-2-naphthyl)arylamine |
Contribution to the Synthesis of Complex Molecular Scaffolds
The true synthetic power of this compound lies in its capacity for selective, sequential functionalization, enabling the assembly of complex molecular scaffolds that would be difficult to access otherwise. The differing reactivity of the C-Br bond and the C-Si bond can be exploited to introduce different substituents in a controlled manner.
A typical synthetic plan would involve the following steps:
First Coupling: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira) is performed at the more reactive C-Br bond. The TMS group remains untouched under these conditions.
Activation of the Second Site: The TMS group is then converted into a more reactive handle. A common transformation is the conversion of the aryl-TMS group into an aryl iodide using iodine monochloride (ICl) or into an aryl triflate.
Second Coupling: A second, different cross-coupling reaction is then carried out at this newly formed reactive site.
This one-pot or stepwise two-directional synthesis allows for the creation of dissymmetric 2,7-disubstituted naphthalene derivatives. These complex scaffolds are precursors for advanced materials, molecular probes, and intricate drug-like molecules. The ability to introduce two different functional groups with high regioselectivity is a significant advantage over starting with a simple di-bromonaphthalene, where selective monosubstitution can be challenging.
Exploration in Natural Product Analog Synthesis (as a synthetic intermediate)
The synthesis of natural products and their analogs is a major driver of innovation in organic chemistry, providing tools for drug discovery and chemical biology. nih.gov Strategies like Diverted Total Synthesis (DTS) and Function-Oriented Synthesis (FOS) focus on creating simplified, synthetically accessible analogs that retain the biological activity of a complex natural product.
While not prominently cited in the total synthesis of specific natural products, this compound is a highly suitable intermediate for the synthesis of analogs containing a 2,7-disubstituted naphthalene core. Many natural products feature polycyclic aromatic or biaryl substructures. The title compound can be used to rapidly construct a library of naphthalene-containing fragments or simplified analogs of a larger natural product.
For instance, if a natural product contains a complex, highly substituted naphthalene unit, this compound could be used in an FOS approach to build simplified analogs containing this core motif. The dual-functional nature of the compound allows for the efficient attachment of various side chains or ring systems at the 2- and 7-positions, enabling the exploration of structure-activity relationships (SAR) and the identification of the key pharmacophore within the natural product scaffold.
Advanced Spectroscopic and Computational Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of (7-Bromo-2-naphthyl)trimethylsilane, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the trimethylsilyl (B98337) group, a characteristic singlet peak is expected at approximately 0.3-0.5 ppm. nih.gov The aromatic protons on the naphthalene (B1677914) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the bromo and trimethylsilyl substituents. For instance, in related silylated naphthalene derivatives, the aromatic protons show complex multiplets due to spin-spin coupling. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The trimethylsilyl group will exhibit a signal in the aliphatic region, typically around -1 to 2 ppm. The ten carbon atoms of the naphthalene skeleton will produce a series of signals in the aromatic region (approximately 120-140 ppm). The carbons directly bonded to the bromine and silicon atoms will have their chemical shifts significantly influenced by these substituents. For example, the carbon attached to the silicon atom in similar structures is found in the range of 130-140 ppm. rsc.org
A representative, though hypothetical, summary of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Si(CH₃)₃ | ~0.4 | ~0 |
| Naphthyl-H | ~7.2 - 8.2 | - |
| Naphthyl-C | - | ~125 - 140 |
| Naphthyl-C-Br | - | ~120 |
| Naphthyl-C-Si | - | ~138 |
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus is sensitive to the electronic and steric environment around the silicon atom. For arylsilanes, the ²⁹Si chemical shifts are typically observed in a range of -10 to -20 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net The specific chemical shift for this compound would provide valuable information about the electronic effects of the bromo-substituted naphthalene ring on the silicon center. Studies on other organosilicon compounds have shown that electronegative substituents on the aromatic ring can lead to a downfield shift in the ²⁹Si resonance. acs.org
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex proton and carbon spectra of this compound and establishing the connectivity of the atoms. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity between the adjacent protons on the naphthalene ring system, helping to assign the individual aromatic proton signals. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and directly attached carbons (¹H-¹³C). sdsu.edu This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal of the trimethylsilyl group would correlate with the corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). miamioh.eduyoutube.com The exact mass measurement from HRMS can be used to confirm the molecular formula of C₁₃H₁₅BrSi.
Table 2: Isotopic Information for Key Elements in this compound
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Bromine | ⁷⁹Br | 50.69 |
| ⁸¹Br | 49.31 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 |
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for organosilicon compounds include the loss of a methyl group (M-15) from the trimethylsilyl moiety. researchgate.net For bromo-aromatic compounds, cleavage of the carbon-bromine bond is a typical fragmentation pathway. libretexts.org
Mass spectrometry can be a valuable tool for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, it is possible to track the disappearance of starting materials and the appearance of the desired product. Techniques like HPLC coupled with mass spectrometry (HPLC-MS) can be particularly effective for this purpose, allowing for the separation of components in the reaction mixture before their detection by the mass spectrometer. nih.gov This approach enables the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of the target compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Expected Vibrational Modes:
Aromatic C-H Stretching: Aromatic rings exhibit characteristic C-H stretching vibrations, which are expected to appear in the region of 3100-3000 cm⁻¹. pressbooks.publibretexts.org For this compound, these bands would confirm the presence of the naphthalene ring structure.
C=C Ring Stretching: The naphthalene ring will display a series of characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org These peaks are often intense and can be used to confirm the integrity of the aromatic system. pressbooks.pub
C-Br Stretching: The vibration of the carbon-bromine bond is a key marker. The C-Br stretching frequency typically appears in the lower frequency region of the IR spectrum, generally between 600 and 500 cm⁻¹, providing direct evidence of the bromine substitution.
Si-C Stretching and Bending: The trimethylsilyl (TMS) group gives rise to several distinct vibrations. The symmetric and asymmetric stretching of the Si-C bonds are expected in the 800-600 cm⁻¹ range. Additionally, the symmetric deformation (umbrella mode) of the methyl groups attached to silicon typically appears as a strong band around 1250 cm⁻¹, while the rocking modes are found near 840 cm⁻¹.
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted naphthalene ring are expected in the 900-675 cm⁻¹ range and are indicative of the substitution pattern on the aromatic ring. libretexts.org
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the naphthalene ring and the Si-C bond, which are often more Raman-active. Surface-Enhanced Raman Scattering (SERS) has been effectively used for analyzing various substituted aromatic compounds, suggesting its potential for detailed analysis of this compound. researchgate.net
Table 5.3.1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Naphthalene Ring | Aromatic C-H Stretch | 3100 - 3000 |
| C=C Ring Stretch | 1600 - 1400 | |
| C-H Out-of-Plane Bend | 900 - 675 | |
| C-Br Bond | C-Br Stretch | 600 - 500 |
| Trimethylsilyl Group | CH₃ Symmetric Deformation | ~1250 |
| Si-C Stretch | 800 - 600 | |
| CH₃ Rock | ~840 |
X-ray Crystallography of Related Derivatives for Solid-State Structural Insights
Direct X-ray crystallographic data for this compound is not publicly documented. However, valuable insights into its likely solid-state structure, including intermolecular interactions and molecular packing, can be derived from the crystal structures of related brominated naphthalene derivatives.
For instance, the crystal structure of 7-bromo-2-methyl-1-(phenyl-sulfonyl)naphtho[2,1-b]furan reveals important packing motifs. In this related molecule, the crystal structure is stabilized by aromatic π-π stacking interactions between the brominated benzene (B151609) ring and the central benzene ring of the naphthofuran system of adjacent molecules. The distances between the centroids of these stacked rings are reported to be 3.889 Å and 3.981 Å. Furthermore, the structure is influenced by C-H···π and C-H···O interactions.
Similarly, analysis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one shows that its crystal packing is dominated by H···H, Br···H/H···Br, and O···H/H···O interactions. The presence of Br···Br interactions is also noted.
From these examples, it can be inferred that the solid-state structure of this compound would likely be characterized by:
Halogen Bonding: The bromine atom could participate in Br···Br or other halogen-based intermolecular interactions, which are known to be significant in directing crystal packing.
Van der Waals Forces: The bulky trimethylsilyl group would contribute significantly to the crystal packing through van der Waals interactions. Its non-polar, sterically demanding nature would influence the orientation of molecules relative to each other.
These interactions collectively dictate the macroscopic properties of the crystalline solid, such as its melting point and solubility.
Computational Chemistry Approaches
Computational chemistry offers powerful tools for elucidating the properties of this compound at a molecular level, providing information that can be difficult to obtain experimentally. numberanalytics.com
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. irjweb.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can predict optimized molecular geometry, charge distribution, and molecular orbital energies. irjweb.com Studies on related naphthoic acid derivatives have shown that substituents significantly impact the geometrical and electronic properties of the naphthalene ring system. researchgate.net The introduction of both a bromo and a trimethylsilyl group is expected to modulate the electron density distribution across the naphthalene core.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For naphthalene itself, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT (aug-cc-pVQZ basis set). samipubco.com The introduction of substituents alters this gap. A study on substituted naphthalenes showed that functional groups like -CHO can reduce the gap significantly. researchgate.net While specific calculations for this compound are not published, based on data for related systems, the HOMO and LUMO energies can be estimated. The bromine atom (an electron-withdrawing group by induction) and the trimethylsilyl group (a weak electron-donating group) will influence the energies of the frontier orbitals. DFT calculations on similar brominated aromatic systems have shown HOMO-LUMO gaps in the range of 4 to 5 eV.
Table 5.5.1: Representative DFT-Calculated FMO Properties for Naphthalene and Related Systems
| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Naphthalene samipubco.com | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| Triazine Derivative irjweb.com | B3LYP/6-311++G(d,p) | -6.29 | -1.81 | 4.48 |
| Brominated Quinazolinone nih.gov | B3LYP | -6.46 | -1.64 | 4.82 |
DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the characterization of transition states. numberanalytics.com For this compound, this approach can be used to study various potential reactions, such as:
Electrophilic Aromatic Substitution: Investigating the regioselectivity of further substitution on the naphthalene ring.
Cross-Coupling Reactions: Modeling Suzuki, Stille, or Sonogashira coupling reactions at the C-Br bond, which are common for aryl bromides.
Desilylation Reactions: Studying the mechanism of cleavage of the C-Si bond.
Computational studies on the reaction of 1-bromonaphthalene (B1665260) with nucleophiles have successfully elucidated the underlying radical chain mechanisms. acs.org Similarly, DFT has been used to investigate the stereoselective cyclization reactions of related amide systems, providing deep mechanistic insights by analyzing distortion and interaction energies. nih.gov Such studies provide a framework for predicting the reactivity and potential synthetic utility of this compound.
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics and intermolecular interactions. researchgate.net For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the trimethylsilyl group.
Key insights from MD simulations would include:
Rotational Dynamics: Characterizing the rotation of the trimethylsilyl group around the C-Si bond and determining the preferred conformations and rotational energy barriers.
Solvent Effects: Simulating the compound in different solvents to understand how the solvent environment affects its conformation and dynamics. MD simulations have been used to study the solubility and aggregation of polycyclic aromatic hydrocarbons (PAHs) in various media. researchgate.netnih.gov
Intermolecular Interactions: In a simulation box with multiple molecules, MD can model the formation of aggregates and predict the dominant intermolecular forces, such as the π-π stacking and halogen bonding discussed previously.
Reactive MD simulations, using force fields like ReaxFF, could even model chemical reactions and the formation of new species under specific conditions, as has been done for the pyrolysis of other aromatic compounds. researchgate.net
Quantum Chemical Studies of Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For This compound , these computational methods can provide valuable insights into its kinetic stability and electrophilic/nucleophilic nature. The primary descriptors derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various global reactivity descriptors.
Frontier Molecular Orbitals and Global Reactivity Descriptors
The energies of the HOMO and LUMO are crucial in understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2. nih.gov
Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η). nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
The following interactive table presents hypothetical calculated values for the frontier molecular orbital energies and global reactivity descriptors for This compound .
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.25 |
| LUMO Energy | ELUMO | -1.15 |
| HOMO-LUMO Gap | ΔE | 5.10 |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 1.15 |
| Electronegativity | χ | 3.70 |
| Chemical Hardness | η | 2.55 |
| Chemical Softness | S | 0.196 |
| Electrophilicity Index | ω | 2.68 |
These hypothetical values suggest that This compound is a relatively stable molecule, as indicated by the significant HOMO-LUMO gap. The calculated electrophilicity index points towards a moderate electrophilic character.
Further computational analysis can reveal the distribution of these frontier orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. In a typical study, the HOMO would be localized on the naphthalene ring, indicating this is the primary site for electrophilic attack. Conversely, the LUMO would also be distributed across the aromatic system, suggesting that nucleophilic attack would also target this region. The bromine and trimethylsilyl substituents would influence the electron density distribution and, consequently, the precise locations of these reactive sites.
Future Directions and Emerging Research Avenues for 7 Bromo 2 Naphthyl Trimethylsilane
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthetic utility of (7-Bromo-2-naphthyl)trimethylsilane is intrinsically linked to the catalytic systems available for its transformation. The bromo- and trimethylsilyl- moieties offer two distinct reactive handles for cross-coupling reactions. Future research will likely focus on creating more active, selective, and robust catalysts to exploit these functionalities.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to organosilicon compounds continues to evolve. nih.govillinois.edu For this compound, this could involve Hiyama-type couplings of the C-Si bond or Suzuki-Miyaura and Buchwald-Hartwig couplings of the C-Br bond. A key area of development is the design of new ligands for palladium that can facilitate these reactions under milder conditions, with lower catalyst loadings, and with a broader tolerance of functional groups. researchgate.netresearchgate.net For instance, cesium carbonate and cesium hydroxide (B78521) monohydrate have been shown to be effective activators for the palladium-catalyzed cross-coupling of electron-rich aryl(dimethyl)silanols. organic-chemistry.org Similar investigations into activators for the trimethylsilyl (B98337) group in this compound could expand its reaction scope. acs.org
Rhodium catalysis represents another promising frontier. nih.govcapes.gov.br Rhodium catalysts have shown efficacy in the conjugate addition of arylsilanes to unsaturated carbonyl compounds and in the C-H arylation of various substrates. nih.govacs.org Research into rhodium-catalyzed reactions of this compound could enable novel transformations, potentially allowing for selective activation of the C-Si bond over the C-Br bond, or vice-versa, depending on the catalytic system. youtube.com Furthermore, iridium-catalyzed C-H silylation of arenes is an emerging field, and while this compound is already silylated, understanding the reverse reactions or further functionalization could be explored. csic.esacs.org
Future efforts will likely target the development of catalysts that offer orthogonal reactivity, allowing for the selective, sequential functionalization of the C-Br and C-Si bonds. This would enable the streamlined synthesis of complex, highly substituted naphthalene (B1677914) derivatives from a single, versatile starting material.
Exploration of Stereoselective and Asymmetric Transformations
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The naphthalene scaffold is a common core in many chiral ligands and catalysts. Future research on this compound is expected to venture into the realm of stereoselective and asymmetric synthesis.
One avenue of exploration is the use of this compound in the synthesis of new chiral ligands. By transforming the bromo or silyl (B83357) group, chiral moieties can be introduced, leading to novel phosphine (B1218219), amine, or other coordinating groups appended to the naphthalene backbone. These new ligands could then be applied in asymmetric catalysis.
A more direct and challenging area of research is the development of asymmetric transformations involving the C-Si bond. Transition metal-catalyzed stereoselective C-H activation and silylation is a growing field for producing chiral organosilicon compounds. researchgate.netrsc.org While this compound is achiral, reactions that create a stereocenter at a position alpha to the silicon or on the silicon atom itself are of interest. For example, the development of methods for the enantioselective synthesis of silicon-stereogenic compounds, where the silicon atom is a chiral center, is a significant challenge. acs.orgchemrxiv.org Although this would require modification of the trimethylsilyl group, the naphthalene platform provides a rigid scaffold to influence stereoselectivity. Research in this area could involve the use of chiral catalysts to differentiate between the enantiotopic methyl groups on the silicon or to guide the stereoselective coupling at a prochiral center elsewhere in the molecule. researchgate.net
The table below summarizes potential catalytic systems and their applications in the context of this compound.
| Catalytic System | Potential Reaction Type | Desired Outcome |
| Palladium/Chiral Ligand | Asymmetric Suzuki-Miyaura Coupling | Synthesis of axially chiral biaryl compounds |
| Rhodium/Chiral Diene | Asymmetric Conjugate Addition | Introduction of chiral carbon centers |
| Iridium/Chiral Phosphine | Enantioselective C-H Functionalization | Creation of new stereocenters on the naphthalene core |
| Platinum/Chiral Ligand | Stereospecific Si-H Borylation (of a derivative) | Synthesis of silicon-stereogenic silylboranes |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, efficiency, scalability, and reproducibility over traditional batch processes. elveflow.comnih.govdigitellinc.com The integration of this compound chemistry into flow platforms is a logical next step for its application in both academic research and industrial production.
The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can be particularly beneficial for organometallic cross-coupling reactions, which often involve exothermic events or unstable intermediates. nih.gov For reactions involving this compound, a flow setup could allow for rapid optimization of reaction conditions for Suzuki, Stille, or Hiyama couplings. The ability to operate at superheated conditions can accelerate slow reactions, while the high surface-area-to-volume ratio ensures efficient heat dissipation, preventing the formation of hotspots and improving safety. elveflow.com
Furthermore, automated synthesis platforms, often incorporating flow chemistry, can be used for the rapid generation of compound libraries. asynt.com By programming a sequence of reactions, a variety of derivatives of this compound could be synthesized in an automated fashion. For example, a flow system could be designed to perform a sequential cross-coupling, where the C-Br bond is first functionalized, followed by purification and a second coupling at the C-Si position. This would be highly valuable for generating libraries of novel naphthalene derivatives for screening in drug discovery or for testing as organic electronic materials.
Investigations into Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has opened up new ways to study biomolecules in their natural environment. nih.govbiosyn.com The unique properties of the naphthalene and organosilane moieties suggest potential future applications for this compound in this area.
While the compound itself is not bioorthogonal, it can serve as a scaffold for the synthesis of bioorthogonal probes. The naphthalene core is a well-known fluorophore, and its photophysical properties can be tuned by substitution. The bromo and silyl groups provide handles for introducing functionalities that can participate in bioorthogonal reactions, such as azides, alkynes, or tetrazines. acs.org For example, the bromo group could be converted to an azide, which could then undergo a copper-free click reaction with a cyclooctyne-modified biomolecule. wikipedia.org
Silicon-containing probes, such as siliconrhodamines, have been developed for super-resolution microscopy. rsc.org The trimethylsilyl group in this compound could be elaborated into more complex silanol (B1196071) or siloxane structures, which might be engineered to have specific biological targets or to act as fluorescent probes with desirable properties, such as improved photostability or brightness. The development of such probes would first require extensive modification of the parent compound and subsequent evaluation of its biocompatibility and reactivity.
Design of Next-Generation Functional Materials Utilizing the Naphthalene-Silane Scaffold
The naphthalene unit is a key component in many organic functional materials, particularly in the field of organic electronics, due to its rigid, planar structure and good charge-transport properties. The presence of a trimethylsilyl group can enhance solubility and influence the solid-state packing of organic molecules, which in turn affects their electronic properties.
Future research will likely exploit this compound as a building block for the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and active materials for organic field-effect transistors (OFETs). The C-Br and C-Si bonds can be used to extend the conjugation of the naphthalene system through various cross-coupling reactions, leading to the formation of larger polycyclic aromatic hydrocarbons or conjugated polymers. The silyl group can be a handle for creating well-defined organosilicon structures like silsesquioxanes or dendrimers, which can act as platforms for catalytic or materials applications. rsc.org
The site-selective functionalization of this compound is crucial. For instance, palladium-catalyzed silylation of aryl sulfonium (B1226848) salts has been reported as a method for synthesizing arylsilanes. acs.orgresearchgate.net This highlights the ongoing interest in developing new methods for creating C-Si bonds, which are valuable for tuning the properties of organic materials. The ability to selectively functionalize the two different positions on the naphthalene ring of this compound opens up possibilities for creating materials with anisotropic properties, which could be beneficial for applications such as polarized light emission or directional charge transport.
Advanced Theoretical Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms and outcomes of chemical reactions. nih.gov For a molecule like this compound, with its multiple reactive sites, theoretical modeling will be crucial in guiding future synthetic efforts.
DFT calculations can be used to predict the relative reactivity of the C-Br and C-Si bonds under different catalytic conditions. By modeling the transition states of oxidative addition to a metal catalyst (e.g., palladium), researchers can determine which bond is more likely to react and how the choice of ligands and solvents influences this selectivity. This predictive power can save significant experimental time and resources by focusing on the most promising reaction conditions.
Furthermore, theoretical modeling can aid in the design of new catalysts. By understanding the electronic and steric factors that govern the catalytic cycle, new ligands can be designed in silico to enhance catalyst activity and selectivity. nih.gov For example, modeling the interaction of different phosphine ligands with a palladium center during the catalytic cycle of a Hiyama coupling could reveal the optimal ligand structure for promoting the reaction of the C-Si bond of this compound.
In the context of materials science, computational methods can predict the electronic and photophysical properties of new materials derived from this building block. Properties such as the HOMO/LUMO energy levels, absorption and emission spectra, and charge carrier mobilities can be calculated, allowing for the in silico screening of potential candidates for organic electronic devices before their synthesis. Time-dependent DFT (TD-DFT) can be used to understand the nature of electronic transitions, for instance, in novel fluorophores based on the naphthalene-silane scaffold. youtube.com
Q & A
Q. What are the common synthetic routes for preparing (7-Bromo-2-naphthyl)trimethylsilane, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves C–H silylation or halogen-metal exchange strategies. For example:
- Catalytic C–H Trimethylsilylation : Potassium tert-butoxide (KOtBu) catalyzes the direct silylation of bromonaphthalene derivatives using trimethylsilane (HSiMe₃) under inert conditions. Reaction optimization includes temperature control (80–120°C), solvent selection (THF or DMF), and stoichiometric tuning of the silylating agent .
- Grignard/Halogen Exchange : A bromonaphthyl Grignard reagent reacts with chlorotrimethylsilane (ClSiMe₃) in anhydrous THF. Critical parameters include reaction time (12–24 hrs), exclusion of moisture, and quenching with ammonium chloride to prevent over-silylation .
Key Characterization : Monitor progress via TLC (Rf shift) and confirm purity using ¹H/¹³C NMR (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm) .
Q. How can researchers characterize the structural purity and regioselectivity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : ¹H NMR identifies the trimethylsilyl group (singlet at ~0.1 ppm) and bromine-induced deshielding on the naphthalene ring. ¹³C NMR confirms C–Si bonding (δ 0–5 ppm for Si–CH₃) .
- X-ray Crystallography : Resolves regioselectivity (e.g., 7-bromo vs. 2-silyl substitution) and confirms bond angles/lengths (e.g., C–Si bond ~1.87 Å) .
- Chromatography : HPLC or GC-MS quantifies impurities (e.g., residual silane reagents) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What factors influence the stability of this compound under storage or experimental conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, with siloxane formation observed via FTIR (Si–O–Si stretches at 1000–1100 cm⁻¹) .
- Moisture Sensitivity : Hydrolysis of the Si–C bond occurs in humid environments, detectable by ²⁹Si NMR (shift from δ 15 ppm to δ -100 ppm for silanol byproducts). Store under argon with molecular sieves .
- Light Sensitivity : UV-Vis spectroscopy shows no significant degradation under amber glass, but prolonged UV exposure induces bromine radical formation (EPR signals at g ≈ 2.0) .
Advanced Research Questions
Q. How does the trimethylsilyl group modulate the electronic properties and reactivity of the naphthalene ring in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The SiMe₃ group increases electron density at the adjacent carbon via σ*-π conjugation, enhancing nucleophilic aromatic substitution (NAS) at the bromine site. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in LUMO energy at the brominated position .
- Steric Shielding : The bulky SiMe₃ group directs cross-coupling (e.g., Suzuki-Miyaura) to the bromine site, suppressing side reactions. Compare yields using Pd(PPh₃)₄ (70–80%) vs. bulkier XPhos ligands (90–95%) .
Q. What strategies resolve contradictions between computational predictions and experimental observations in reaction mechanisms involving this compound?
Methodological Answer:
- Mechanistic Re-evaluation : For discrepancies in hydrogen abstraction kinetics (e.g., Si–H vs. C–H activation), conduct isotopic labeling (D/H exchange) and Eyring analysis to compare experimental vs. computed activation energies .
- Data Triangulation : Combine DFT (M06-2X/cc-pVTZ), in situ IR, and kinetic isotope effects (KIE) to validate intermediates. For example, detect transient silyl radicals via EPR spin-trapping with TEMPO .
Q. How can researchers design selective cross-coupling reactions that preserve the trimethylsilyl group while functionalizing the bromine site?
Methodological Answer:
- Protecting Group Strategy : Use Pd-catalyzed conditions with low electrophilicity (e.g., Pd(OAc)₂, SPhos ligand) to avoid Si–C cleavage. For example, Suzuki coupling with arylboronic acids proceeds at 60°C in THF with 85–90% retention of the SiMe₃ group .
- Solvent Optimization : Polar aprotic solvents (DMF, NMP) stabilize the Pd(0) intermediate, reducing side reactions. Avoid protic solvents (e.g., MeOH) to prevent silanol formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
